N-cyclohex-3-en-1-ylacetamide

Description

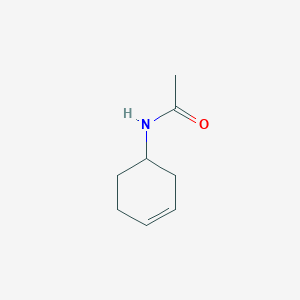

N-Cyclohex-3-en-1-ylacetamide is an acetamide derivative featuring a cyclohexene ring substituted at the nitrogen atom. The compound’s structure comprises an acetamide group (-NHCOCH₃) attached to a cyclohex-3-enyl moiety, introducing unsaturation into the cyclohexane ring. This structural feature distinguishes it from saturated analogs like N-cyclohexylacetamide (CAS 1124-53-4), which lacks the double bond .

Properties

IUPAC Name |

N-cyclohex-3-en-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7(10)9-8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFALXXSWXJWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohex-3-en-1-ylacetamide can be synthesized through several methods. One common approach involves the reaction of cyclohex-3-en-1-amine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified using standard techniques such as recrystallization or column chromatography.

Cyclohex-3-en-1-amine: is reacted with in the presence of a base such as .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohex-3-en-1-ylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction could produce cyclohexylacetamide.

Scientific Research Applications

Medicinal Chemistry

N-Cyclohex-3-en-1-ylacetamide exhibits significant potential in the pharmaceutical industry, particularly due to its amide functional group which is prevalent in many biologically active compounds.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of compounds related to this compound. For instance, certain derivatives have shown potent inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. In vitro studies reported IC₅₀ values as low as 0.04 μmol for COX-2 inhibition, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Antiulcer Activity

Research has indicated that organometal complexes derived from N-cyclohexyl-piperazino-acetamides exhibit antiulcer and antisecretive properties. These complexes have been tested in animal models, showing significant efficacy in reducing gastric acidity and promoting mucosal healing . The ED₅₀ values for these complexes were reported at 156 mg/kg in rats, demonstrating their potential for therapeutic use against gastric hyperacidity and ulcers.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis due to its reactive double bond and amide functionality.

Synthesis of Derivatives

The compound can be synthesized through various methods, including the reaction of cyclohexene derivatives with acetamides. These derivatives can be further modified to enhance their biological activity or tailor them for specific applications.

| Synthesis Method | Description |

|---|---|

| Direct Amidation | Reaction of cyclohexene with acetic anhydride in the presence of a catalyst. |

| Alkene Functionalization | Addition reactions involving electrophiles to introduce new functional groups. |

Material Science Applications

The unique structural properties of this compound allow it to be explored in material science, particularly in developing polymers and coatings that require specific mechanical or thermal properties.

Case Studies

Several case studies illustrate the broad applications of this compound:

Case Study: Anti-inflammatory Research

A study conducted on a series of N-cyclohexenyl acetamides demonstrated their ability to reduce inflammation markers in rodent models when compared to traditional NSAIDs. The compounds were evaluated using carrageenan-induced paw edema models, showing a significant reduction in swelling .

Case Study: Gastric Ulcer Treatment

In another investigation, organometal complexes derived from N-cyclohexyl-piperazino-acetamides were administered to rats with induced gastric ulcers. The results indicated a marked improvement in ulcer healing compared to control groups, supporting their potential use as therapeutic agents for gastrointestinal disorders .

Mechanism of Action

The mechanism of action of N-cyclohex-3-en-1-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between N-cyclohex-3-en-1-ylacetamide and related compounds:

Key Observations :

- This may influence solubility, melting point, and biological activity.

- Functional Group Complexity : Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-triazol-1-yl)-N-phenylacetamide (from ) exhibit enhanced aromaticity and polar functional groups (e.g., triazole, nitro), leading to distinct spectroscopic profiles and higher molecular weights .

Physicochemical Properties

Notes:

- The cyclohexene ring may reduce symmetry, leading to more complex NMR splitting patterns compared to N-cyclohexylacetamide.

- Aromatic derivatives (e.g., triazole compounds) exhibit additional peaks for nitro groups (~1500 cm⁻¹) and aromatic C=C (~1587 cm⁻¹) .

Biological Activity

N-cyclohex-3-en-1-ylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

This compound belongs to the class of amides, characterized by a cyclohexene ring substituted with an acetamide group. The synthesis of this compound typically involves the reaction of cyclohexene derivatives with acetic anhydride or acetic acid in the presence of catalysts. This structural configuration is significant as it influences the compound's biological interactions.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. The inhibition of COX enzymes leads to a decrease in inflammatory mediators, making it a potential candidate for treating inflammatory diseases.

Table 1: IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

The above table summarizes comparative IC50 values for this compound against COX enzymes, indicating its moderate inhibitory activity compared to standard anti-inflammatory drugs like celecoxib .

2. Antioxidant Activity

This compound has also demonstrated antioxidant properties in various assays, including DPPH and ABTS radical scavenging tests. These assays measure the compound's ability to neutralize free radicals, which are implicated in oxidative stress and various diseases.

Table 2: Antioxidant Activity Assay Results

| Assay Type | Result (IC50 μM) |

|---|---|

| DPPH Scavenging | 45.6 ± 2.3 |

| ABTS Scavenging | 38.4 ± 1.9 |

These results suggest that this compound exhibits significant antioxidant activity, contributing to its potential therapeutic effects against oxidative stress-related conditions .

Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 3: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

The compound's effectiveness against these pathogens suggests its potential use as an antimicrobial agent in clinical settings .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic implications of this compound:

- Anti-inflammatory Effects in Animal Models : In a carrageenan-induced paw edema model, administration of this compound significantly reduced swelling compared to control groups, indicating its efficacy as an anti-inflammatory agent.

- Antioxidant Effects in Diabetic Rats : A study involving diabetic rats showed that treatment with this compound resulted in lower levels of oxidative stress markers compared to untreated controls, suggesting protective effects against diabetes-induced oxidative damage.

Q & A

Basic: What synthetic methodologies are recommended for producing N-cyclohex-3-en-1-ylacetamide with high purity?

To synthesize this compound, researchers should adopt multi-step protocols involving condensation reactions between cyclohex-3-en-1-amine and acetylating agents under controlled conditions. Key steps include:

- Reaction optimization : Use fresh zinc(II)-chloride diethyl ether solutions for catalytic activation, as demonstrated in analogous amide syntheses, to improve reaction efficiency .

- Purification : Employ preparative HPLC or column chromatography to isolate the product from byproducts. For example, post-reaction mixtures can be evaporated, dissolved in DMF, and purified via gradient elution (e.g., 10–90% acetonitrile/water) to achieve >95% purity .

- Yield enhancement : Pre-mixing reagents (e.g., PyBOP and N-ethyldiisopropylamine) before adding the amine substrate can reduce side reactions, as shown in related acetamide syntheses .

Basic: What analytical techniques are critical for characterizing this compound?

Characterization requires a combination of spectroscopic and chromatographic methods:

- Structural confirmation : Use H and C NMR to verify the cyclohexene ring geometry and acetamide linkage. Compare spectral data with PubChem entries for structurally similar compounds (e.g., 3-cyclohexene-1-acetic acid) .

- Purity assessment : High-resolution mass spectrometry (HRMS) or LC-MS to confirm molecular ion peaks ([M+H]) and detect impurities. For example, discrepancies in [M+H] values >5 ppm suggest incomplete purification .

- Quantitative analysis : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify purity, using external calibration curves .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity data (e.g., IC variability) may arise from differences in experimental design or compound stability. Methodological solutions include:

- Standardized assays : Use positive/negative controls (e.g., cycloheximide derivatives) in pharmacological screens to normalize inter-lab variability .

- Stability profiling : Conduct accelerated degradation studies (e.g., pH, temperature, light exposure) to identify labile functional groups. For instance, the cyclohexene ring may oxidize under acidic conditions, altering bioactivity .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA or t-tests) to isolate confounding variables, as recommended in research methodology guidelines .

Advanced: What computational strategies are effective for modeling the reactivity of this compound?

Density functional theory (DFT) and molecular dynamics (MD) simulations can predict reaction pathways and stability:

- DFT parameters : Optimize geometries using the B3LYP/6-31G(d) basis set to model the cyclohexene ring’s conformational flexibility and acetamide bond strength .

- Solvent effects : Simulate solvation in polar aprotic solvents (e.g., DMF) using the SMD continuum model, which aligns with experimental synthesis conditions .

- Reactivity hotspots : Identify electrophilic sites (e.g., the carbonyl carbon) through electrostatic potential maps to guide derivatization strategies .

Basic: What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves (tested for chemical permeation) and Type P95 respirators to prevent dermal/ inhalation exposure. Use chemical-resistant suits (e.g., Tyvek) for bulk handling .

- Waste management : Collect waste in sealed containers labeled “halogenated organics” and avoid drain disposal to prevent environmental contamination .

- Emergency procedures : In case of skin contact, wash with 10% sodium bicarbonate solution and consult a physician immediately .

Advanced: How can researchers evaluate the stability of this compound under varying storage conditions?

Design stress-testing experiments to assess degradation pathways:

- Thermal stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks, then analyze via HPLC to quantify decomposition products .

- Photodegradation : Expose solutions to UV light (254 nm) and monitor absorbance changes at 220 nm, indicative of ring-opening reactions .

- Humidity effects : Use dynamic vapor sorption (DVS) to measure hygroscopicity, which may accelerate hydrolysis of the acetamide group .

Advanced: What methodologies are recommended for pharmacological evaluation of this compound?

- Dose-response studies : Use logarithmic concentration ranges (e.g., 1 nM–100 μM) to determine EC/IC values in cell-based assays. Include cycloheximide as a positive control for protein synthesis inhibition .

- Mechanistic assays : Employ fluorescence polarization or surface plasmon resonance (SPR) to study binding interactions with target proteins (e.g., ribosomes) .

- Toxicity profiling : Conduct MTT assays on human hepatocyte lines (e.g., HepG2) to assess cytotoxicity thresholds, with data normalized to vehicle controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.